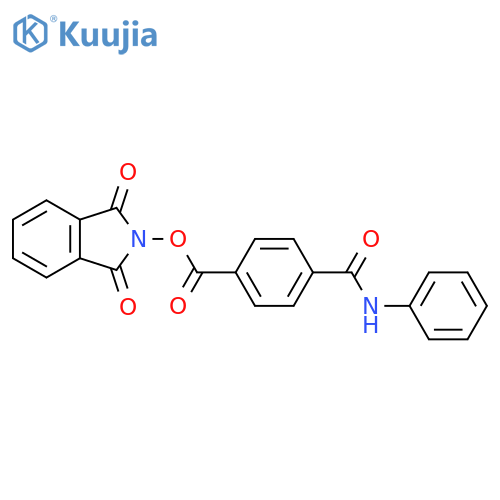Cas no 2248414-46-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate)

2248414-46-0 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate 化学的及び物理的性質
名前と識別子
-
- 2248414-46-0
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate
- EN300-6523728
-
- インチ: 1S/C22H14N2O5/c25-19(23-16-6-2-1-3-7-16)14-10-12-15(13-11-14)22(28)29-24-20(26)17-8-4-5-9-18(17)21(24)27/h1-13H,(H,23,25)
- InChIKey: CPQKVFIWSYZVSG-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC(C(NC2C=CC=CC=2)=O)=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 386.09027155g/mol
- どういたいしつりょう: 386.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 640
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523728-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate |
2248414-46-0 | 95.0% | 1.0g |
$0.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
2248414-46-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate) 関連製品
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
